N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 868981-37-7
VCID: VC11869944
InChI: InChI=1S/C19H22N4O6S/c1-28-15-5-7-16(8-6-15)30(26,27)23-10-11-29-17(23)13-22-19(25)18(24)21-12-14-4-2-3-9-20-14/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3
Molecular Formula: C19H22N4O6S
Molecular Weight: 434.5 g/mol

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

CAS No.: 868981-37-7

Cat. No.: VC11869944

Molecular Formula: C19H22N4O6S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide - 868981-37-7

Specification

CAS No. 868981-37-7
Molecular Formula C19H22N4O6S
Molecular Weight 434.5 g/mol
IUPAC Name N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Standard InChI InChI=1S/C19H22N4O6S/c1-28-15-5-7-16(8-6-15)30(26,27)23-10-11-29-17(23)13-22-19(25)18(24)21-12-14-4-2-3-9-20-14/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25)
Standard InChI Key LIXDVZZFHGCZII-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3

Introduction

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound featuring an oxazolidine ring, a methoxybenzenesulfonyl group, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and chemical reactivity. The presence of a sulfonyl group enhances its solubility and reactivity, making it a valuable candidate for drug development.

Synthesis

The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. These steps may require specific conditions such as temperature control, use of solvents, and catalysts to optimize yield and purity. The synthesis often involves the use of organic solvents and may require careful control of reaction conditions to minimize side products.

Biological Activities and Applications

This compound is of interest in various fields, particularly in medicinal chemistry and drug development. Preliminary data suggest that it may interact with biological targets, such as enzymes or receptors, modulating their activity. Further research is necessary to elucidate these interactions fully and determine the mechanisms underlying its biological effects.

Potential ApplicationDescription
Medicinal ChemistryPotential lead compound for drug development
Biological InteractionsMay bind to specific enzymes or receptors
Drug DevelopmentTargeting various diseases due to its structural features

Future Research Directions

Future studies should focus on understanding the compound's interactions with biological systems. This could involve in vitro and in vivo experiments to assess its efficacy and safety. Additionally, structure-activity relationship (SAR) studies could provide insights into how modifications to the compound's structure affect its biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator